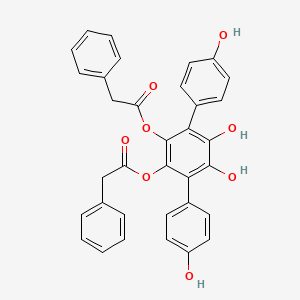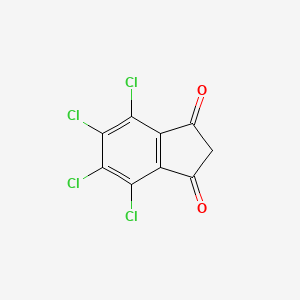
CDC801
概述
描述
CC-1088 是一种沙利度胺类似物,作为磷酸二酯酶 4 的抑制剂。 它由 Celgene 公司开发,用于治疗炎症性疾病和骨髓增生异常综合征的潜在疗法 .
准备方法
合成路线和反应条件
CC-1088 的合成涉及对沙利度胺结构的修饰,以增强其对磷酸二酯酶 4 的抑制作用。具体的合成路线和反应条件是 Celgene 公司的专有技术,未在公开文献中详细披露。 据悉,合成过程涉及多个步骤的有机反应,包括硝化、还原和环化过程。
工业生产方法
CC-1088 的工业生产很可能遵循其研发阶段开发的优化合成路线。 这将涉及大规模有机合成技术,确保最终产品的高纯度和高产率。生产过程还将包括严格的质量控制措施,以确保化合物的稳定性和安全性。
化学反应分析
反应类型
CC-1088 会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一种原子或原子团取代化合物中的一个原子或原子团。
常见试剂和条件
氧化: 常见的试剂包括高锰酸钾和过氧化氢。
还原: 常见的试剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂,在各种条件下,例如酸性或碱性环境。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物。 取代反应可能导致形成 CC-1088 的各种取代类似物。
科学研究应用
作用机制
CC-1088 通过抑制磷酸二酯酶 4 发挥作用,磷酸二酯酶 4 是一种参与肿瘤坏死因子 α 产生的酶。 通过抑制这种酶,CC-1088 降低了肿瘤坏死因子 α 的水平,而肿瘤坏死因子 α 是炎症的关键介质 . 该化合物还通过抑制多发性骨髓瘤和内皮细胞共培养中血管内皮生长因子和白细胞介素-6 的产生,诱导多发性骨髓瘤细胞凋亡 .
相似化合物的比较
类似化合物
阿普雷米拉斯(CC-10004): Celgene 公司开发的另一种沙利度胺类似物,也是一种磷酸二酯酶 4 抑制剂.
CC-1088 的独特性
CC-1088 的独特之处在于其特定的结构修饰,与其他类似化合物相比,它增强了对磷酸二酯酶 4 的抑制作用。 虽然阿普雷米拉斯(CC-10004)被发现是临床应用的优选化合物,但 CC-1088 的独特结构和作用机制为开发选择性细胞因子抑制剂药物提供了宝贵的见解 .
属性
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-27-5 | |
| Record name | CDC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDC-801 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CDC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details


























Synthesis routes and methods IV
Procedure details

























Synthesis routes and methods V
Procedure details


























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)











